molecular formula C12H17N3S B11754655 [(1-propyl-1H-pyrazol-4-yl)methyl][(thiophen-2-yl)methyl]amine

[(1-propyl-1H-pyrazol-4-yl)methyl][(thiophen-2-yl)methyl]amine

Cat. No.: B11754655
M. Wt: 235.35 g/mol
InChI Key: OPCIEILQDMFIKD-UHFFFAOYSA-N
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Description

[(1-propyl-1H-pyrazol-4-yl)methyl][(thiophen-2-yl)methyl]amine is a heterocyclic compound that features both pyrazole and thiophene rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1-propyl-1H-pyrazol-4-yl)methyl][(thiophen-2-yl)methyl]amine typically involves the reaction of 1-propyl-1H-pyrazole with thiophene-2-carbaldehyde in the presence of a suitable amine. The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures and environmental considerations are also crucial in industrial settings .

Chemical Reactions Analysis

Types of Reactions

[(1-propyl-1H-pyrazol-4-yl)methyl][(thiophen-2-yl)methyl]amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

[(1-propyl-1H-pyrazol-4-yl)methyl][(thiophen-2-yl)methyl]amine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and the development of new materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of [(1-propyl-1H-pyrazol-4-yl)methyl][(thiophen-2-yl)methyl]amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(1-propyl-1H-pyrazol-4-yl)methyl][(thiophen-2-yl)methyl]amine is unique due to its combination of pyrazole and thiophene rings, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C12H17N3S

Molecular Weight

235.35 g/mol

IUPAC Name

N-[(1-propylpyrazol-4-yl)methyl]-1-thiophen-2-ylmethanamine

InChI

InChI=1S/C12H17N3S/c1-2-5-15-10-11(8-14-15)7-13-9-12-4-3-6-16-12/h3-4,6,8,10,13H,2,5,7,9H2,1H3

InChI Key

OPCIEILQDMFIKD-UHFFFAOYSA-N

Canonical SMILES

CCCN1C=C(C=N1)CNCC2=CC=CS2

Origin of Product

United States

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